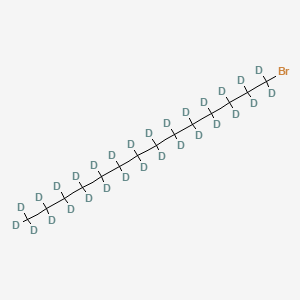

![molecular formula C62H88Br2N2O4S2 B565835 2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone CAS No. 1178586-27-0](/img/structure/B565835.png)

2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The compound has a planar conjugated bicyclic structure, which allows for stronger π–π interactions . This structure is crucial for tuning the band-gap and energy level of polymer organic semiconductors .Physical And Chemical Properties Analysis

The compound is a dark purple solid with a melting point between 95 °C - 97 °C . It has a molecular weight of 1019.2 g/mol . The compound also exhibits visible absorption bands at 527, 558, and 362 nm in propylene carbonate .Scientific Research Applications

Organic Semiconductors

This compound contains a DPP moiety, which is a strong acceptor unit with a planar conjugated bicyclic structure . This allows tuning the band-gap and energy-level of polymer organic semiconductors . The long alkyl chains, namely 2-octyldodecyl, improve the solubility of the polymer semiconductor and enhance the crystallization and aggregation capacity for thin-film devices .

Thin-Film Transistors

The compound has been used in the synthesis of donor-acceptor alternating copolymers that exhibit a hole mobility of 1.5 cm²/Vs in thin-film transistors .

Optoelectronics

The compound has applications in the field of optoelectronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) .

Fluorescence

The compound exhibits visible absorption bands at 527, 558, and 362 nm in propylene carbonate and is found to be fluorescent in solution and in the plastic film with emission wavelengths between 550-750 nm .

Solar Cells

The compound and its derivatives are used for the synthesis of small molecules and low band-gap polymer semiconductors with applications in OPV, OLED, and perovskite solar cells .

Suzuki Coupling Reactions

The compound can be involved in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .

Microwave-Assisted Sonogashira Reactions

The compound can be used in microwave-assisted Sonogashira reactions for the synthesis of ethynylarylboronates .

Synthesis of High-Performance Polymers

The compound has been used in the lab for the synthesis of high-performance polymers like PDPP4T and DPP-DTT .

Future Directions

The compound’s unique properties make it a promising material for optimizing the performance of organic semiconductors . Its use in the field of optoelectronics, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) could be explored further .

properties

IUPAC Name |

2,9-bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H88Br2N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-65-59(67)49-41-48(52-38-40-54(64)72-52)58-56-50(42-47(51-37-39-53(63)71-51)57(55(49)56)61(65)69)60(68)66(62(58)70)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBLANUJLYJBOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC(=C3C4=C(C=C(C(=C24)C1=O)C5=CC=C(S5)Br)C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)C6=CC=C(S6)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H88Br2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1149.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

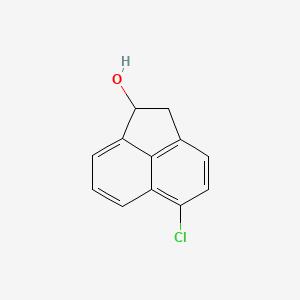

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/no-structure.png)

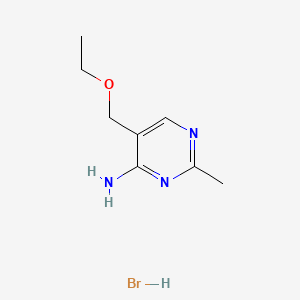

![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

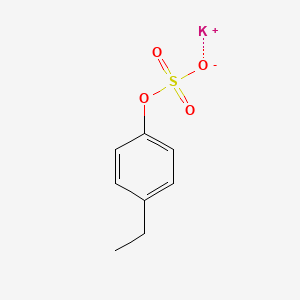

![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)